2-(2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl)-5-methoxyphenol
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, particularly at the nitrogen sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Antifungal Applications
Pyrimidine derivatives have shown significant antifungal effects against various types of fungi. For example, a study demonstrated the antifungal activity of 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives against Aspergillus species, highlighting the potential of pyrimidine derivatives as antifungal agents (Jafar et al., 2017).
Herbicidal Activity
Compounds containing pyrimidine structures have been synthesized and tested for their herbicidal activity. A study on 6-(4-phenoxyphenoxy)pyrimidines and triazines revealed that compounds with methoxy groups on the pyrimidine ring exhibited high herbicidal activity. This suggests the potential use of such compounds in agricultural sciences to control weeds (Nezu et al., 1996).
Pharmaceutical Research
The structural versatility of pyrimidine derivatives allows for their application in pharmaceutical research. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as selective aldose reductase inhibitors exhibiting antioxidant activity, indicating their potential in treating complications related to diabetes (La Motta et al., 2007).
Anticancer Evaluation
Pyrimidine derivatives have also been evaluated for their anticancer properties. A study on 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives showed significant potency against human breast cancer cell lines, highlighting the potential of pyrimidine derivatives in cancer treatment (Patravale et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-10-7-8-11(13(26)9-10)16-15(12-5-3-4-6-14(12)28-2)17(19(20,21)22)25-18(23)24-16/h3-9,26H,1-2H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJKWBNOMVWMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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